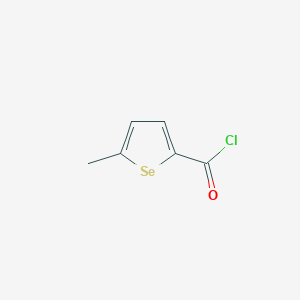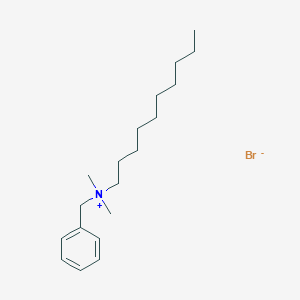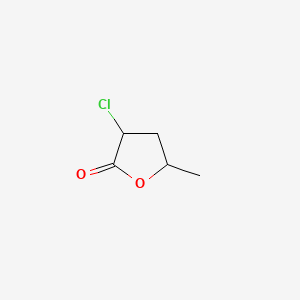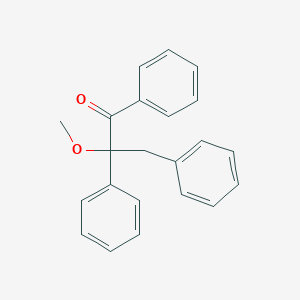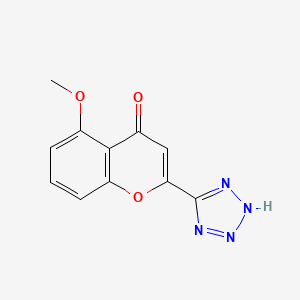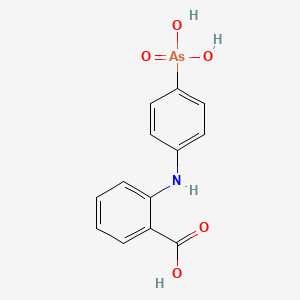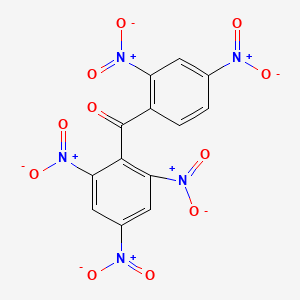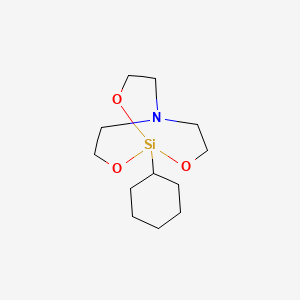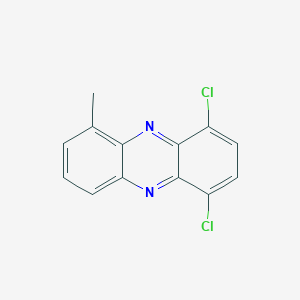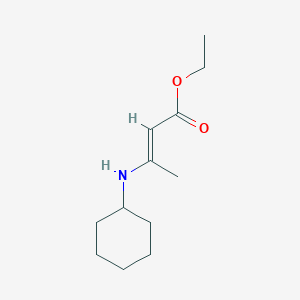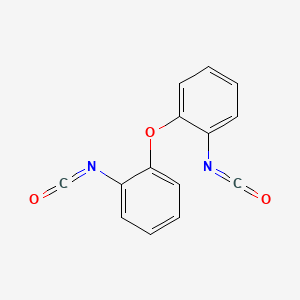
9-(Phenylthio)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Phenylthio)-9H-fluorene is an organic compound characterized by a fluorene backbone with a phenylthio substituent at the 9th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Phenylthio)-9H-fluorene typically involves the reaction of fluorene with phenylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the fluorene, followed by the addition of phenylthiol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions: 9-(Phenylthio)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding fluorene.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学的研究の応用
9-(Phenylthio)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex polycyclic aromatic compounds.
Biology: The compound can be used in the study of biological systems where sulfur-containing aromatic compounds play a role.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 9-(Phenylthio)-9H-fluorene largely depends on its chemical reactivity. The phenylthio group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved would vary based on the specific application, such as interaction with biological molecules in medicinal chemistry or electron transport in materials science.
類似化合物との比較
Fluorene: The parent compound without the phenylthio group.
9-(Phenylsulfonyl)-9H-fluorene: An oxidized derivative with a sulfonyl group.
9-(Phenylthio)-anthracene: A similar compound with an anthracene backbone.
Uniqueness: 9-(Phenylthio)-9H-fluorene is unique due to the presence of the phenylthio group, which imparts distinct chemical properties such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
28114-92-3 |
|---|---|
分子式 |
C19H14S |
分子量 |
274.4 g/mol |
IUPAC名 |
9-phenylsulfanyl-9H-fluorene |
InChI |
InChI=1S/C19H14S/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H |
InChIキー |
SSFIZOUDRBJXNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


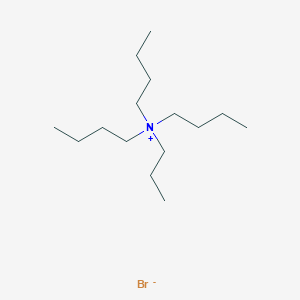
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
